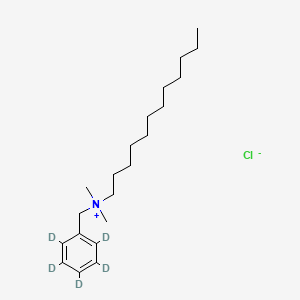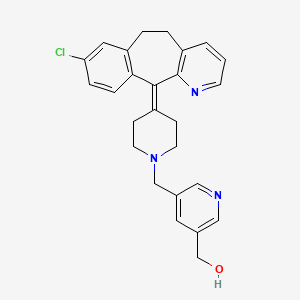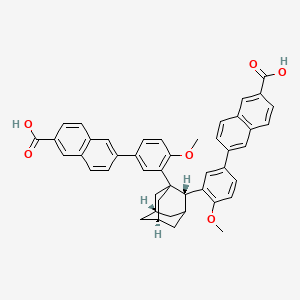
Adapalene Dimer Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adapalene Dimer Impurity is a byproduct formed during the synthesis of Adapalene, a third-generation topical retinoid primarily used in the treatment of acne vulgaris. This impurity is of significant interest due to its potential impact on the efficacy and safety of the final pharmaceutical product. Understanding the properties, synthesis, and reactions of this compound is crucial for ensuring the quality and stability of Adapalene formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adapalene Dimer Impurity typically involves the reaction of Adapalene under specific conditions that promote dimerization. This can occur during the manufacturing process or as a result of degradation over time. The reaction conditions often include the use of solvents like tetrahydrofuran and dimethyl sulfoxide, with sonication to facilitate dissolution .
Industrial Production Methods
In an industrial setting, the production of this compound is generally minimized through careful control of reaction conditions and purification processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities, ensuring that the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
Adapalene Dimer Impurity can undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of additional degradation products.
Reduction: Reductive conditions may break down the dimer into its monomeric components.
Substitution: Certain reagents can substitute functional groups within the dimer structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a variety of oxygenated derivatives, while reduction can yield simpler hydrocarbon structures .
科学的研究の応用
Adapalene Dimer Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studies on its biological activity help in understanding the safety and efficacy of Adapalene formulations.
Medicine: Research on its pharmacokinetics and toxicology provides insights into potential side effects and interactions.
作用機序
The mechanism of action of Adapalene Dimer Impurity is not as well-studied as that of Adapalene itself. it is believed to interact with similar molecular targets, such as retinoic acid receptors, potentially affecting cellular processes like differentiation and proliferation. The exact pathways and molecular interactions involved are still under investigation .
類似化合物との比較
Similar Compounds
Adapalene: The parent compound, used in acne treatment.
Tretinoin: Another retinoid with similar applications but different safety profiles.
Tazarotene: A more potent retinoid, contraindicated in pregnancy.
Uniqueness
Adapalene Dimer Impurity is unique due to its formation during the synthesis and degradation of Adapalene. Its presence can influence the stability and efficacy of Adapalene formulations, making it a critical factor in pharmaceutical quality control .
特性
分子式 |
C46H40O6 |
|---|---|
分子量 |
688.8 g/mol |
IUPAC名 |
6-[3-[(2R,5S,7R)-1-[5-(6-carboxynaphthalen-2-yl)-2-methoxyphenyl]-2-adamantyl]-4-methoxyphenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C46H40O6/c1-51-41-13-11-34(30-3-5-32-20-36(44(47)48)9-7-28(32)18-30)22-39(41)43-38-16-26-15-27(17-38)25-46(43,24-26)40-23-35(12-14-42(40)52-2)31-4-6-33-21-37(45(49)50)10-8-29(33)19-31/h3-14,18-23,26-27,38,43H,15-17,24-25H2,1-2H3,(H,47,48)(H,49,50)/t26-,27+,38?,43-,46?/m0/s1 |
InChIキー |
KTKWBKKFGAIHTE-XGWZSWAJSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)[C@@H]4C5C[C@H]6C[C@@H](C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C4C5CC6CC(C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


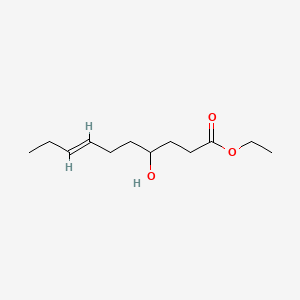
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)
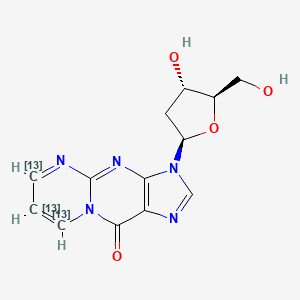

![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
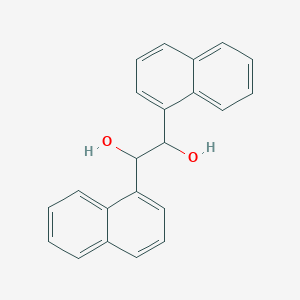
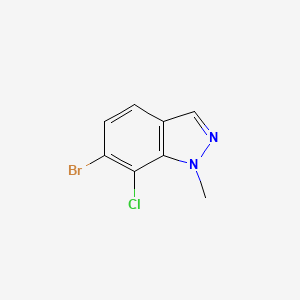
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
